Morpholine-3,5-dione

Description

The exact mass of the compound Morpholine-3,5-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Morpholine-3,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine-3,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

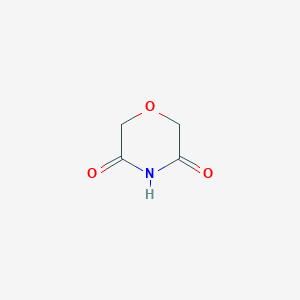

Structure

3D Structure

Properties

IUPAC Name |

morpholine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c6-3-1-8-2-4(7)5-3/h1-2H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAJVDHGJCYEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327103 | |

| Record name | morpholine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4430-05-1 | |

| Record name | morpholine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Morpholine-3,5-dione: Core Properties and Applications

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal and materials chemistry, certain heterocyclic structures consistently emerge as foundational building blocks for innovation. Morpholine-3,5-dione, a six-membered heterocycle containing both an ether and an imide functional group, represents one such versatile scaffold. While the broader morpholine family is celebrated for its prevalence in FDA-approved therapeutics and its ability to impart favorable pharmacokinetic properties, the 3,5-dione derivative offers a unique combination of reactivity and structural rigidity.[1] Its stability under various conditions and its capacity to act as a key intermediate make it an invaluable asset in the synthesis of novel pharmaceuticals, agrochemicals, and advanced polymers.[1]

This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and reactivity of morpholine-3,5-dione. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique characteristics for the creation of complex molecular frameworks and functional materials. We will delve into not just the "what" but the "why," offering field-proven insights into the experimental choices and methodologies that underpin its application.

Core Physicochemical Properties

The utility of a chemical scaffold is fundamentally dictated by its intrinsic properties. Morpholine-3,5-dione is an off-white crystalline solid, and its key physical and chemical data are summarized below.[1] The presence of two carbonyl groups and a secondary amine within the morpholine ring structure governs its polarity, solubility, and reactivity profile.

Chemical Structure

The structure of morpholine-3,5-dione is defined by a saturated six-membered ring containing an oxygen atom at position 1, a nitrogen atom at position 4, and carbonyl groups at positions 3 and 5.

Caption: Chemical structure of Morpholine-3,5-dione.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅NO₃ | [1][2] |

| Molecular Weight | 115.09 g/mol | [1][2] |

| CAS Number | 4430-05-1 | [1][2] |

| Appearance | Off-white crystals | [1] |

| Melting Point | 142-145 °C | [3] |

| Purity | ≥ 96% (NMR) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis and Characterization

The synthesis of morpholine-dione scaffolds is a well-established field, typically proceeding through the cyclization of functionalized amino acid precursors. While multiple routes exist for substituted morpholine-2,5-diones, a common and effective strategy for the parent 3,5-dione involves the intramolecular condensation of N-(carboxymethyl)glycine, also known as iminodiacetic acid.

Synthetic Workflow: Intramolecular Cyclization

The logical choice for this transformation is a strong dehydrating agent capable of facilitating the formation of the two amide bonds (a cyclic imide) from the precursor dicarboxylic acid. Acetic anhydride is an excellent and cost-effective choice for this purpose, as it reacts with the liberated water to drive the equilibrium towards the cyclized product.

Caption: General workflow for the synthesis of Morpholine-3,5-dione.

Experimental Protocol: Synthesis via Dehydration

This protocol is a representative procedure based on analogous cyclization reactions.[4][5] Self-validation is achieved through rigorous in-process monitoring and final product characterization.

Materials:

-

Iminodiacetic acid

-

Acetic anhydride

-

Ethyl acetate (for recrystallization)

-

Diethyl ether (for washing)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend iminodiacetic acid in an excess of acetic anhydride (e.g., 5-10 molar equivalents). The use of excess acetic anhydride ensures it acts as both the reagent and the solvent.

-

Cyclization: Heat the mixture to reflux (approximately 120-140°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This step is critical; incomplete reaction leads to purification difficulties, while prolonged heating can lead to side products.

-

Product Isolation: Once the reaction is complete, cool the mixture to room temperature, and then further in an ice bath. The product will typically precipitate out of the solution.

-

Filtration and Washing: Collect the crude solid product by vacuum filtration. It is crucial to wash the solid thoroughly with a non-polar solvent like diethyl ether to remove residual acetic anhydride and acetic acid. This washing step is key to obtaining a high-purity crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethyl acetate, to yield pure, off-white crystals of morpholine-3,5-dione.

-

Drying and Characterization: Dry the purified crystals under vacuum. Confirm the identity and purity of the final product using NMR, IR spectroscopy, and melting point analysis.

Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct singlets in a 2:2 ratio for the two sets of methylene protons (C2-H₂ and C6-H₂), and a broad singlet for the N-H proton. The chemical shifts would be influenced by the adjacent oxygen and carbonyl groups.

-

¹³C NMR: The carbon NMR spectrum should display three signals: one for the two equivalent methylene carbons adjacent to the oxygen (C2 and C6) and one for the two equivalent carbonyl carbons (C3 and C5).

-

IR Spectroscopy: The infrared spectrum will be dominated by characteristic peaks for the cyclic imide functional group. Expect strong carbonyl (C=O) stretching bands around 1700-1750 cm⁻¹ and an N-H stretching band around 3200 cm⁻¹.

Reactivity and Applications

The chemical behavior of morpholine-3,5-dione is dictated by the secondary amine and the two carbonyl groups. This functionality makes it an ideal starting point for building diverse molecular libraries.

Core Reactivity

The nitrogen atom of the imide is the primary site for synthetic modification. It behaves as a typical secondary amine, albeit with reduced nucleophilicity due to the electron-withdrawing effect of the adjacent carbonyl groups.[6]

-

N-Alkylation/Acylation: The N-H proton is acidic and can be readily deprotonated by a suitable base, allowing for subsequent alkylation or acylation.[7][8] This is the most common strategy for derivatization, enabling the introduction of a wide array of side chains and functional groups to modulate the molecule's biological activity or material properties.

-

Carbonyl Chemistry: The carbonyl groups can, under certain conditions, undergo reactions typical of amides, though the cyclic nature of the imide provides significant stability.

Applications in Research and Development

The morpholine-3,5-dione core is a privileged structure primarily because it serves as a rigid scaffold to which functional diversity can be systematically added.[1] This leads to applications across multiple scientific domains.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Morpholine-3,5-dione | C4H5NO3 | CID 364836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MORPHOLINE-3 5-DIONE 97 | 4430-05-1 [chemicalbook.com]

- 4. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Synthesis of Morpholine-3,5-dione from Iminodiacetic Acid: A Technical Guide for Advanced Research

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine-3,5-dione is a pivotal heterocyclic scaffold in contemporary medicinal chemistry and materials science. Its unique structural and chemical properties make it a valuable intermediate in the synthesis of a diverse array of pharmaceuticals, including analgesics and anti-inflammatory agents, as well as in the formulation of agrochemicals and the development of advanced polymers.[1] This technical guide provides an in-depth exploration of the synthesis of morpholine-3,5-dione, with a primary focus on the cyclization of iminodiacetic acid. The following sections will elucidate the underlying reaction mechanisms, provide a detailed and validated experimental protocol, discuss critical process parameters, and outline methods for the characterization and purification of the final product. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of organic synthesis, drug discovery, and materials science.

Introduction: The Significance of the Morpholine-3,5-dione Core

The morpholine ring system is a privileged structure in drug discovery, known for conferring favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and enhanced brain permeability.[2][3] The dione functionality at the 3 and 5 positions of the morpholine ring introduces unique reactivity, allowing for further chemical modifications and the construction of more complex molecular architectures. This versatility has led to the incorporation of the morpholine-3,5-dione moiety into a range of biologically active compounds.[2][4] In the realm of materials science, this scaffold serves as a monomer for the synthesis of biodegradable polymers with potential applications in drug delivery and tissue engineering.[1]

The synthesis of morpholine-3,5-dione from iminodiacetic acid represents a direct and efficient route to this valuable chemical entity. Understanding the nuances of this transformation is crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product.

Reaction Mechanism: The Cyclization of Iminodiacetic Acid

The synthesis of morpholine-3,5-dione from iminodiacetic acid is fundamentally an intramolecular condensation reaction. The process involves the formation of two amide bonds within a single molecule, leading to the closure of the six-membered heterocyclic ring. This transformation is typically facilitated by dehydrating agents or by thermal means.

The proposed mechanism proceeds as follows:

-

Activation of Carboxylic Acid Groups: The reaction is initiated by the activation of the two carboxylic acid groups of iminodiacetic acid. This can be achieved through various methods, including the use of coupling agents or conversion to more reactive acyl derivatives. In thermal cyclization, high temperatures provide the necessary energy to overcome the activation barrier for amide bond formation.

-

Intramolecular Nucleophilic Attack: The secondary amine within the iminodiacetic acid molecule acts as a nucleophile, attacking one of the activated carboxyl groups. This intramolecular attack is favored due to the proximity of the reacting functional groups.

-

Formation of the First Amide Bond and a Hemiaminal Intermediate: This initial cyclization step results in the formation of a six-membered ring intermediate containing one amide bond and a hemiaminal-like structure.

-

Dehydration and Second Amide Bond Formation: Subsequent dehydration of the intermediate leads to the formation of the second amide bond, completing the morpholine-3,5-dione ring. This step is often the rate-determining step and can be facilitated by the continuous removal of water from the reaction mixture.

Reaction Pathway Diagram

Caption: Proposed reaction mechanism for the synthesis of Morpholine-3,5-dione.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol details a robust and reproducible method for the synthesis of morpholine-3,5-dione from iminodiacetic acid. The procedure has been optimized to ensure high yield and purity.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Iminodiacetic Acid | ≥98% | Sigma-Aldrich | |

| Acetic Anhydride | ACS Reagent, ≥98% | Fisher Scientific | Dehydrating and cyclizing agent. |

| Toluene | Anhydrous, 99.8% | Acros Organics | Solvent. |

| Diethyl Ether | Anhydrous, ≥99% | EMD Millipore | For precipitation and washing. |

| Sodium Bicarbonate | Saturated Aqueous Solution | For neutralization. | |

| Magnesium Sulfate | Anhydrous | For drying. |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Dean-Stark apparatus (optional, for azeotropic removal of water)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

Spectroscopic instrumentation (NMR, IR, Mass Spectrometry)

Synthesis Procedure

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add iminodiacetic acid (13.3 g, 0.1 mol) and toluene (100 mL).

-

Addition of Acetic Anhydride: While stirring the suspension, slowly add acetic anhydride (20.4 g, 0.2 mol) through the dropping funnel over a period of 30 minutes.

-

Reflux and Reaction Monitoring: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, morpholine-3,5-dione, will precipitate out of the solution.

-

Isolation of the Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials and byproducts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or water to yield a white crystalline solid.

-

Drying: Dry the purified product under vacuum at 60 °C for 4 hours.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of morpholine-3,5-dione.

Characterization and Analysis

The identity and purity of the synthesized morpholine-3,5-dione should be confirmed using a combination of spectroscopic and physical methods.

| Analytical Technique | Expected Results |

| Melting Point | 142-145 °C (literature value)[5] |

| ¹H NMR | Characteristic peaks corresponding to the methylene protons of the morpholine ring. |

| ¹³C NMR | Signals for the carbonyl carbons and the methylene carbons. |

| Infrared (IR) Spectroscopy | Strong absorption bands for the carbonyl groups (C=O) and the N-H bond. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of morpholine-3,5-dione (115.09 g/mol ).[6] |

Note: Specific chemical shifts and absorption frequencies should be compared with literature data or a reference standard.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure efficient removal of water (use of a Dean-Stark trap). |

| Loss of product during work-up. | Optimize recrystallization solvent and conditions. Minimize transfer losses. | |

| Impure Product | Presence of unreacted starting material. | Ensure complete reaction by monitoring with TLC. Optimize washing steps. |

| Formation of byproducts. | Control reaction temperature carefully. Use high-purity reagents. | |

| Difficulty in Precipitation | Product is soluble in the reaction solvent at room temperature. | Cool the reaction mixture in an ice bath to induce precipitation. Add a non-polar co-solvent like hexane. |

Conclusion

The synthesis of morpholine-3,5-dione from iminodiacetic acid is a straightforward and efficient method for obtaining this valuable heterocyclic compound. By carefully controlling the reaction conditions and employing appropriate purification techniques, high yields of pure product can be achieved. The protocol and insights provided in this guide are intended to empower researchers and drug development professionals to confidently synthesize and utilize morpholine-3,5-dione in their scientific endeavors, paving the way for the discovery of new therapeutics and advanced materials.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 364836, Morpholine-3,5-dione. Retrieved from [Link]

- D'hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry, 71(12), 4678–4681.

- Gallo, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2764–2787.

- Krasavin, M. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 1275-1293.

- National Center for Biotechnology Information. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2764-2787.

-

Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

-

ResearchGate. (n.d.). Morpholine-2,5-diones - Their Preparation and Exploitation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of morpholine-2,5-dione derivatives and polymerization reaction. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MORPHOLINE-3 5-DIONE 97 | 4430-05-1 [chemicalbook.com]

- 6. Morpholine-3,5-dione | C4H5NO3 | CID 364836 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Analytical Guide to Morpholine-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Morpholine-3,5-dione, a vital heterocyclic compound. As a key building block in organic synthesis, its precise characterization is fundamental for its application in pharmaceutical development, agrochemicals, and polymer science.[1] This document, authored from the perspective of a Senior Application Scientist, offers not just data, but a foundational understanding of the principles and experimental considerations for the robust spectroscopic analysis of this molecule.

The Structural Framework of Morpholine-3,5-dione

Morpholine-3,5-dione is a cyclic imide with the molecular formula C₄H₅NO₃.[2] Its six-membered ring incorporates an oxygen atom and a nitrogen atom, with two carbonyl groups at positions 3 and 5. This unique arrangement of atoms dictates its chemical reactivity and is the basis for its spectroscopic signature. Understanding this structure is the first step in interpreting the data obtained from various analytical techniques.

Caption: Chemical structure of Morpholine-3,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[3]

¹H NMR Spectroscopy

Theoretical Basis: The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | 7.0 - 9.0 | Singlet (broad) | 1H |

| C2-H ₂ | ~4.3 | Singlet | 2H |

| C6-H ₂ | ~4.5 | Singlet | 2H |

Interpretation:

-

The N-H proton is expected to appear as a broad singlet in the downfield region due to the deshielding effect of the adjacent carbonyl groups and nitrogen's electronegativity. Its chemical shift can be highly variable depending on the solvent and concentration.

-

The methylene protons at C2 and C6 are diastereotopic due to the planar chirality of the ring. However, in an achiral solvent, they are expected to appear as singlets due to the lack of adjacent protons to couple with. The protons on the carbon adjacent to the oxygen (C6) are expected to be slightly more downfield than those adjacent to the nitrogen (C2) due to the higher electronegativity of oxygen.

¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shift of each signal is indicative of the carbon's electronic environment.

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C =O (C3, C5) | 165 - 175 |

| C H₂-O (C6) | 65 - 75 |

| C H₂-N (C2) | 40 - 50 |

Interpretation:

-

The carbonyl carbons (C3 and C5) are expected to resonate at the lowest field (highest ppm) due to the strong deshielding effect of the double-bonded oxygen atoms.

-

The methylene carbon adjacent to the oxygen (C6) will be more deshielded and appear at a lower field than the methylene carbon adjacent to the nitrogen.

-

The methylene carbon adjacent to the nitrogen (C2) is the most shielded of the ring carbons.

Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR spectrum is contingent on meticulous sample preparation and instrument setup.

1. Sample Preparation:

- Accurately weigh 5-10 mg of Morpholine-3,5-dione for ¹H NMR and 20-50 mg for ¹³C NMR.[3]

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for compounds with exchangeable protons like N-H.

- Ensure complete dissolution, using gentle vortexing if necessary.

- Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.

2. Data Acquisition:

- Insert the NMR tube into the spectrometer.

- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

- Acquire the ¹H spectrum using a standard pulse sequence.

- For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon, which improves the signal-to-noise ratio.[3]

3. Data Processing:

- Apply Fourier transformation to the raw free induction decay (FID) data.

- Phase correct the spectrum and apply a baseline correction.

- Integrate the signals in the ¹H spectrum and reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

Predicted IR Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3200 - 3400 | Medium |

| C-H (CH₂) | Stretch | 2850 - 3000 | Medium |

| C=O (Imide) | Asymmetric Stretch | ~1780 | Strong |

| C=O (Imide) | Symmetric Stretch | ~1710 | Strong |

| C-N | Stretch | 1180 - 1360 | Medium |

| C-O | Stretch | 1000 - 1300 | Strong |

Interpretation:

-

The N-H stretching vibration is expected in the region of 3200-3400 cm⁻¹.

-

The two carbonyl groups of the imide will exhibit two characteristic stretching bands due to symmetric and asymmetric stretching. These are typically strong absorptions and are highly diagnostic for the imide functional group.

-

The C-H stretching of the methylene groups will appear just below 3000 cm⁻¹.

-

The C-O and C-N stretching vibrations will be present in the fingerprint region of the spectrum.

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

1. Sample Preparation:

- Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent like isopropanol.

- Place a small amount of the solid Morpholine-3,5-dione sample onto the crystal.

2. Data Acquisition:

- Lower the ATR press to ensure good contact between the sample and the crystal.

- Collect a background spectrum of the empty ATR setup.

- Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

- Label the significant peaks with their wavenumbers.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Theoretical Basis: Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation.

Predicted Mass Spectrum Data:

| Ion | m/z | Interpretation |

| [M]⁺ | 115.03 | Molecular Ion |

| [M-CO]⁺ | 87.03 | Loss of carbon monoxide |

| [M-C₂H₂O]⁺ | 73.02 | Loss of ketene |

Interpretation:

-

The molecular ion peak ([M]⁺) at m/z 115.03 corresponds to the molecular weight of Morpholine-3,5-dione (C₄H₅NO₃).[2]

-

Fragmentation patterns of cyclic imides can be complex. Common fragmentation pathways may involve the loss of small, stable molecules like carbon monoxide (CO) or ketene (C₂H₂O).

Experimental Protocol for Mass Spectrometry (Electron Ionization)

1. Sample Introduction:

- Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

- Introduce the sample into the mass spectrometer, for example, via direct infusion or after separation by gas chromatography (GC-MS).

2. Ionization:

- In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

3. Mass Analysis:

- The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

4. Detection:

- The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Integrated Spectroscopic Analysis Workflow

A comprehensive understanding of Morpholine-3,5-dione's structure is best achieved by integrating the data from multiple spectroscopic techniques.

Caption: A workflow for the integrated spectroscopic analysis of Morpholine-3,5-dione.

Conclusion

The spectroscopic characterization of Morpholine-3,5-dione through NMR, IR, and Mass Spectrometry provides a detailed picture of its molecular structure. While direct experimental data may require acquisition, the predicted spectra based on the known behavior of morpholine and cyclic imide moieties offer a robust framework for its identification and analysis. The experimental protocols outlined in this guide provide a clear path for researchers to obtain high-quality data, ensuring the confident application of Morpholine-3,5-dione in their research and development endeavors.

References

-

Spectroscopic identification of cyclic imide b2-ions from peptides containing Gln and Asn residues. (2013). PubMed. [Link]

-

Synthesis and Spectroscopic Characterization of Novel Amics and Cyclic Imides Derivatives of Bisphosphonic Acid. SID. [Link]

-

An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). ACS Omega. [Link]

-

Synthesis and Spectroscopic Characterization of Novel Amics and Cyclic Imides Derivatives of Bisphosphonic Acid. Advanced Journal of Chemistry, Section A. [Link]

-

Morpholine-3,5-dione. PubChem. [Link]

-

13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0014440). Human Metabolome Database. [Link]

-

Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier. (2018). Journal of the American Chemical Society. [Link]

-

1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Human Metabolome Database. [Link]

-

Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [Link]

-

Preparation of cyclic imides from alkene-tethered amides: application of homogeneous Cu(ii) catalytic systems. (2020). RSC Advances. [Link]

-

The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. ResearchGate. [Link]

-

Observed IR spectrum of neutral morpholine and the calculated spectrum... ResearchGate. [Link]

-

Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. (2023). The Journal of Physical Chemistry Letters. [Link]

-

Morpholine. NIST WebBook. [Link]

-

Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. [Link]

-

Morpholine. NIST WebBook. [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

-

Morpholine. NIST WebBook. [Link]

-

Morpholine. PubChem. [Link]

-

Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis. (2023). PubMed. [Link]

Sources

Solubility of Morpholine-3,5-dione in different organic solvents

An In-depth Technical Guide to the Solubility of Morpholine-3,5-dione in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

Morpholine-3,5-dione is a heterocyclic compound of significant interest in pharmaceutical and materials science research, serving as a versatile synthetic intermediate.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of morpholine-3,5-dione. We will delve into its key physicochemical properties that govern solubility, present a detailed experimental protocol for its empirical determination, and offer insights into the analysis and interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this valuable compound.

Introduction: The Significance of Solubility in the Application of Morpholine-3,5-dione

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like morpholine-3,5-dione is a critical physicochemical parameter that influences a multitude of processes in drug development and materials science. From reaction kinetics in a synthetic flask to bioavailability in a final drug product, solubility dictates the efficiency and feasibility of numerous applications.

Morpholine-3,5-dione, with its unique structural features, presents an interesting case for solubility studies.[1] Its utility as a building block in the synthesis of novel therapeutics and functional polymers underscores the need for a detailed understanding of its behavior in different solvent systems.[1] Inadequate solubility can lead to challenges in:

-

Reaction Homogeneity and Kinetics: In synthesis, poor solubility can result in heterogeneous reaction mixtures, leading to slower reaction rates, incomplete conversions, and the formation of undesirable byproducts.

-

Purification and Crystallization: The selection of an appropriate solvent system is crucial for effective purification by crystallization. A solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures is ideal.

-

Formulation Development: For pharmaceutical applications, the solubility of morpholine-3,5-dione or its derivatives will directly impact the choice of formulation strategy, affecting drug loading, stability, and ultimately, its therapeutic efficacy.

-

Analytical Method Development: The choice of solvent is also critical for developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the quantification and purity assessment of the compound.

This guide aims to equip the researcher with the foundational knowledge and practical tools to confidently assess and leverage the solubility of morpholine-3,5-dione.

Physicochemical Properties of Morpholine-3,5-dione: A Predictive Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is, in turn, dictated by the interplay of various physicochemical properties of both the solute and the solvent. Understanding these properties for morpholine-3,5-dione allows for a rational prediction of its solubility in different classes of organic solvents.

Molecular Structure and Polarity

Morpholine-3,5-dione possesses a heterocyclic structure containing both amide and ether functionalities.[2] The presence of two carbonyl groups and a secondary amine within the ring imparts a significant degree of polarity to the molecule. The lone pair of electrons on the oxygen and nitrogen atoms can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.

Caption: Molecular Structure of Morpholine-3,5-dione.

Key Physicochemical Data

A summary of the known physicochemical properties of morpholine-3,5-dione is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₅NO₃ | [2] |

| Molecular Weight | 115.09 g/mol | [2] |

| Melting Point | 142-145 °C | [3] |

| Appearance | White crystalline solid | [4] |

Predicted Solubility Profile

Based on its structure and properties, the following solubility profile for morpholine-3,5-dione can be predicted:

-

High Solubility in Polar Protic Solvents: Solvents such as water, methanol, and ethanol are expected to be good solvents for morpholine-3,5-dione. The ability of these solvents to engage in hydrogen bonding with the N-H and C=O groups of the solute will facilitate its dissolution.

-

Moderate to High Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are also anticipated to be effective at dissolving morpholine-3,5-dione.[4] While they cannot donate hydrogen bonds, their polarity and ability to act as hydrogen bond acceptors will promote solvation.

-

Low Solubility in Nonpolar Solvents: Nonpolar solvents such as hexanes, toluene, and diethyl ether are predicted to be poor solvents for morpholine-3,5-dione. The significant difference in polarity between the solute and these solvents will hinder the dissolution process.

The following diagram illustrates the logical relationship between the physicochemical properties of morpholine-3,5-dione and its expected solubility in different solvent classes.

Caption: Predicted Solubility of Morpholine-3,5-dione.

Experimental Protocol for the Determination of Equilibrium Solubility

The following is a detailed, self-validating protocol for the experimental determination of the equilibrium solubility of morpholine-3,5-dione in a range of organic solvents. This method is designed to provide accurate and reproducible data.

Materials and Equipment

-

Morpholine-3,5-dione (purity > 98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the selected solvents)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow

The experimental workflow for determining the equilibrium solubility is depicted in the following diagram.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of morpholine-3,5-dione and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards.

-

-

Sample Preparation:

-

Into a series of vials, add a known volume of each organic solvent to be tested.

-

Add an excess amount of morpholine-3,5-dione to each vial to create a slurry. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

-

Equilibration:

-

Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The required equilibration time should be determined experimentally by taking samples at different time points until the concentration plateaus.

-

-

Sampling and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Dilution:

-

Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.

-

-

HPLC Analysis:

-

Analyze the calibration standards and the diluted samples by HPLC. A suggested starting method is provided below.

-

HPLC Method for Quantification

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic, 70:30 (v/v) Water:Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm

This method should be validated for linearity, accuracy, and precision before use.[5][6][7][8]

Data Analysis and Presentation

Calculation of Solubility

-

Construct a Calibration Curve: Plot the peak area obtained from the HPLC analysis of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.

-

Determine the Concentration of the Sample: Use the equation of the calibration curve to calculate the concentration of morpholine-3,5-dione in the diluted sample from its peak area.

-

Calculate the Solubility: Account for the dilution factor to determine the original concentration of the saturated solution. This value represents the equilibrium solubility of morpholine-3,5-dione in the tested solvent at the specified temperature.

Tabulation of Results

The solubility data should be presented in a clear and concise table, as shown below.

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) |

| Methanol | Polar Protic | 25 | Experimental Value |

| Ethanol | Polar Protic | 25 | Experimental Value |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value |

| Dimethylformamide | Polar Aprotic | 25 | Experimental Value |

| Acetone | Polar Aprotic | 25 | Experimental Value |

| Ethyl Acetate | Polar Aprotic | 25 | Experimental Value |

| Dichloromethane | Halogenated | 25 | Experimental Value |

| Toluene | Nonpolar | 25 | Experimental Value |

| Hexanes | Nonpolar | 25 | Experimental Value |

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of morpholine-3,5-dione in organic solvents. By leveraging the predictive power of its physicochemical properties and employing a robust experimental protocol, researchers can obtain high-quality solubility data. This information is invaluable for the rational design of synthetic processes, purification strategies, and formulation development, ultimately accelerating the journey of morpholine-3,5-dione-containing molecules from the laboratory to their final application.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 364836, Morpholine-3,5-dione. Retrieved from [Link]

- Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8590412.

- OSHA. (2003). Morpholine (Method PV2123).

- Wang, S., Li, H., Zhang, L., & Li, Q. (2015). A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection by UPLC-ESI-MS/MS. RSC Advances, 5(95), 77801-77807.

- The Merck Index. (n.d.). Morpholine. Royal Society of Chemistry.

-

Cheméo. (n.d.). Morpholine. Retrieved from [Link]

- Goffin, A., Vouaillat, B., & Schue, F. (2019). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 11(10), 1589.

-

Sciencemadness Wiki. (2022). Morpholine. Retrieved from [Link]

- International Agency for Research on Cancer. (1989). Morpholine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (Vol. 47, pp. 199-213).

-

LookChem. (2023). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. Retrieved from [Link]

- Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 506-511.

-

NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine [Video]. YouTube. [Link]

-

Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

- BenchChem. (2023). Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones.

-

Sunrise Group. (n.d.). Morpholine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

- BenchChem. (2023). A Technical Guide to the Solubility and Stability of 4-(3-methylcyclopentyl)morpholine.

- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

- Wang, X., Zhao, H., & Wang, Y. (2020). Solubility measurement, correlation and mixing thermodynamics properties of dapsone in twelve mono solvents. Journal of Molecular Liquids, 300, 112297.

- National Center for Biotechnology Information. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Morpholine-3,5-dione | C4H5NO3 | CID 364836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MORPHOLINE-3 5-DIONE 97 | 4430-05-1 [chemicalbook.com]

- 4. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 7. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 8. hovione.com [hovione.com]

N-Substituted Morpholine-3,5-dione Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] While a vast body of research has explored a diverse array of morpholine-containing compounds, the N-substituted morpholine-3,5-dione core represents a relatively underexplored yet promising area for therapeutic innovation. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and key considerations for the development of N-substituted morpholine-3,5-dione derivatives. Drawing upon established synthetic methodologies for analogous heterocyclic systems and preliminary biological screening data from related compounds, this document aims to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge to explore this intriguing class of molecules.

Introduction: The Morpholine-3,5-dione Scaffold - An Untapped Potential

The six-membered morpholine heterocycle, with its opposing nitrogen and oxygen atoms, offers a unique combination of features that have made it a staple in drug design. It can enhance aqueous solubility, improve metabolic stability, and provide a flexible yet conformationally defined linker for pharmacophoric elements.[3] Numerous approved drugs across various therapeutic areas, from anticancer agents to central nervous system modulators, incorporate the morpholine moiety.

While much of the focus has been on mono-oxo or non-oxo morpholine derivatives, the dione subclass, specifically the N-substituted morpholine-3,5-diones, presents a distinct chemical entity with its own set of properties and potential biological activities. The presence of the two carbonyl groups introduces planarity and the potential for specific hydrogen bonding interactions with biological targets, while the N-substituent provides a key vector for modulating potency, selectivity, and pharmacokinetic profiles.

This guide will delve into the synthetic pathways to access this scaffold, explore its potential in key therapeutic areas such as oncology and infectious diseases, and provide a framework for structure-activity relationship (SAR) studies to guide future drug discovery efforts.

Synthetic Strategies for N-Substituted Morpholine-3,5-diones

The synthesis of the morpholine-3,5-dione ring system is not as widely documented as that of its more common parent, morpholine. However, established methods for analogous heterocyclic systems, particularly thiomorpholine-3,5-diones, provide a robust starting point. The primary approach involves the cyclization of a suitable acyclic precursor.

Cyclization of N-Substituted Iminodiacetic Acid Analogs

A key synthetic route involves the preparation of an N-substituted iminodiacetic acid analog, followed by cyclization. While direct literature on the cyclization to morpholine-3,5-diones is scarce, the synthesis of the analogous N-aryl-substituted thiomorpholine-3,5-diones offers a highly adaptable protocol.

Conceptual Workflow for Synthesis:

Caption: Conceptual workflow for the synthesis of N-Aryl Morpholine-3,5-diones.

Detailed Experimental Protocol (Adapted from Thiomorpholine-3,5-dione Synthesis[1]):

-

Synthesis of N-Aryl Iminodiacetic Acid Dimethyl Ester:

-

To a solution of the desired substituted aniline in a suitable solvent (e.g., ethanol), add an excess of methyl bromoacetate and a non-nucleophilic base (e.g., potassium carbonate).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, filter the mixture and evaporate the solvent. The crude product can be purified by column chromatography.

-

-

Hydrolysis to N-Aryl Iminodiacetic Acid:

-

Dissolve the N-aryl iminodiacetic acid dimethyl ester in a mixture of methanol and water.

-

Add an excess of a strong base (e.g., sodium hydroxide) and stir at room temperature until the hydrolysis is complete.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the diacid.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

-

Cyclization to N-Aryl Morpholine-3,5-dione:

-

Suspend the N-aryl iminodiacetic acid in a suitable solvent (e.g., dichloromethane).

-

Add thionyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux until the reaction is complete.

-

Evaporate the solvent and excess thionyl chloride under reduced pressure. The crude product can be purified by recrystallization.

-

Note: This is a generalized protocol and may require optimization for specific substrates.

Potential Biological Activities and Therapeutic Applications

While dedicated studies on the biological activities of N-substituted morpholine-3,5-diones are limited, the broader class of morpholine derivatives has shown significant promise in several therapeutic areas. Extrapolation from these findings, coupled with the unique structural features of the 3,5-dione core, suggests several avenues for investigation.

Anticancer Activity

The morpholine scaffold is a common feature in many anticancer agents.[4][5] N-substituted morpholine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including osteosarcoma.[6] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[5]

The morpholine-3,5-dione core, with its potential for specific hydrogen bonding, could be a valuable pharmacophore for targeting enzyme active sites, such as those of kinases. The N-aryl substituent can be systematically modified to explore interactions with hydrophobic pockets and to modulate the overall electronic properties of the molecule, which can be crucial for activity.

Potential Molecular Targets in Oncology:

Caption: Potential molecular targets and cellular effects of N-substituted morpholine-3,5-dione derivatives in cancer.

Antimicrobial Activity

Morpholine derivatives have also been investigated for their antimicrobial properties.[7] The N-substituent on the morpholine ring can be tailored to enhance activity against a range of bacterial and fungal pathogens. The dione functionality could potentially interact with microbial enzymes or other cellular components. Given the urgent need for new antimicrobial agents to combat drug-resistant infections, this is a promising area for exploration.

Structure-Activity Relationship (SAR) Considerations

Systematic exploration of the N-substituent is paramount for elucidating the SAR of this compound class. Key areas for investigation include:

-

Electronic Effects: The introduction of electron-donating and electron-withdrawing groups on an N-aryl substituent can significantly impact the electronic nature of the morpholine-3,5-dione core and its ability to interact with biological targets.

-

Steric Effects: The size and shape of the N-substituent will influence how the molecule fits into a binding pocket. Ortho-, meta-, and para-substitution on an N-aryl ring should be explored to probe the steric requirements of the target.

-

Lipophilicity: The overall lipophilicity of the molecule, largely dictated by the N-substituent, will affect its solubility, cell permeability, and pharmacokinetic properties.

Table 1: Representative N-Substituted Morpholine Derivatives and their Reported Biological Activities (Illustrative)

| Compound Class | N-Substituent Example | Reported Biological Activity | IC50/MIC (if available) | Reference |

| N-Aryl Morpholines | 4-((6-fluoro-1H-indol-3-yl)methyl)morpholine | Dopamine D4 receptor antagonist | <10% inhibition at 1µM against other dopamine receptors | [8] |

| Morpholine-substituted quinazolines | N,N-dimethyl amine substitution on quinazoline | Cytotoxic against A549, MCF-7, SHSY-5Y cancer cell lines | IC50: 6.44 - 10.38 µM | [4] |

| Morpholine-substituted tetrahydroquinolines | N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide | mTOR inhibitor, cytotoxic against A549 cells | IC50 = 0.033 µM | [5] |

| General Morpholine Derivatives | Varied N-substituents | Antimicrobial activity against various bacterial strains | MICs ranging from 3.125 mg/ml to 12.5 mg/ml | [7] |

Future Directions and Conclusion

The N-substituted morpholine-3,5-dione scaffold represents a promising, yet underexplored, area for drug discovery. The synthetic accessibility, coupled with the proven track record of the broader morpholine class, suggests that these compounds could yield novel therapeutic agents.

Key future research directions should include:

-

Synthesis and Library Generation: The development of a diverse library of N-substituted morpholine-3,5-diones with varied electronic and steric properties.

-

High-Throughput Screening: Screening of this library against a panel of relevant biological targets, particularly kinases and microbial enzymes.

-

Mechanism of Action Studies: In-depth investigation of the mechanism of action for any identified hit compounds.

-

Pharmacokinetic Profiling: Evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological screening for cytotoxic activity of N-substituted indolines and morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Morpholine-3,5-dione: A Versatile Scaffold for Innovations in Organic Synthesis

Introduction: The Unassuming Power of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, the morpholine ring stands out as a "privileged structure."[1][2] Its frequent appearance in approved pharmaceuticals and bioactive molecules is a testament to its favorable physicochemical and metabolic properties, including enhanced aqueous solubility, metabolic stability, and the ability to modulate pharmacokinetic profiles.[1][3] Among the various derivatives of this versatile heterocycle, morpholine-3,5-dione emerges as a particularly intriguing and synthetically flexible building block. This guide provides an in-depth technical exploration of morpholine-3,5-dione, from its synthesis to its strategic application in the construction of complex molecular architectures, offering researchers and drug development professionals a comprehensive resource to leverage its full potential.

The morpholine-3,5-dione core, with its symmetrical dicarbonyl functionality and a secondary amine, presents a unique combination of reactive sites. The acidic protons alpha to the carbonyl groups and the nucleophilic nitrogen atom offer multiple handles for functionalization, making it an ideal starting point for diversity-oriented synthesis.[4] This guide will delve into the nuanced reactivity of this scaffold, providing not just protocols, but the underlying chemical principles that govern its transformations.

Synthesis of the Morpholine-3,5-dione Core: Building the Foundation

The efficient construction of the morpholine-3,5-dione ring is the crucial first step in harnessing its synthetic potential. While various methods exist for the synthesis of the broader morpholine scaffold, the preparation of the 3,5-dione derivative often involves the cyclization of readily available acyclic precursors. A common and effective strategy is the intramolecular cyclization of N-substituted iminodiacetic acid derivatives.

A general and reliable method for the synthesis of morpholine-2,5-diones, which can be conceptually adapted for the 3,5-dione isomer, involves a two-step process: the acylation of an amino acid with an α-haloacetyl halide, followed by an intramolecular cyclization.[5] For morpholine-3,5-dione, a plausible synthetic route starts from iminodiacetic acid. The conceptual workflow is outlined below.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of morpholine-3,5-dione.

Experimental Protocol: Synthesis of Morpholine-3,5-dione from Iminodiacetic Acid (Conceptual)

This protocol is based on established principles of organic synthesis for related compounds, as a specific detailed protocol for morpholine-3,5-dione was not prominently available in the searched literature. Researchers should optimize these conditions for their specific setup.

Step 1: Formation of Iminodiacetyl Dichloride

-

To a stirred suspension of iminodiacetic acid (1.0 equiv) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene, add a dehydrating chlorinating agent such as thionyl chloride (SOCl₂) (2.2 equiv) or phosphorus pentachloride (PCl₅) (2.2 equiv) dropwise at 0 °C.[6] The choice of chlorinating agent is critical; thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by techniques like thin-layer chromatography (TLC) or the cessation of gas evolution.

-

Remove the excess chlorinating agent and solvent under reduced pressure to yield the crude iminodiacetyl dichloride, which is often used in the next step without further purification due to its moisture sensitivity.[7]

Step 2: Intramolecular Cyclization

-

Dissolve the crude iminodiacetyl dichloride in a large volume of an anhydrous, non-protic solvent like tetrahydrofuran (THF) or acetonitrile under an inert atmosphere (e.g., nitrogen or argon). High dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization.

-

To this solution, add a non-nucleophilic organic base such as triethylamine (Et₃N) (2.5 equiv) dropwise at 0 °C. The base neutralizes the HCl generated during the cyclization.

-

After the addition, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude morpholine-3,5-dione.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Reactivity and Synthetic Applications: A Playground for Molecular Architects

The synthetic utility of morpholine-3,5-dione stems from the reactivity of its nitrogen atom and the two α-carbon positions. This allows for a variety of transformations to introduce molecular diversity.

N-Functionalization: Alkylation and Acylation

The secondary amine within the morpholine-3,5-dione ring is a key site for functionalization. N-alkylation and N-acylation are fundamental transformations that allow for the introduction of a wide range of substituents, thereby modulating the steric and electronic properties of the molecule.

The nitrogen atom can be readily alkylated using various alkyl halides in the presence of a base. The choice of base and solvent is crucial to achieve high yields and avoid side reactions.

General Protocol for N-Alkylation:

-

To a solution of morpholine-3,5-dione (1.0 equiv) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃). The strength of the base should be chosen based on the reactivity of the alkylating agent.

-

Add the alkyl halide (1.1-1.5 equiv) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

| Entry | Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference (Analogous Reactions) |

| 1 | Propargyl bromide | K₂CO₃ | Acetonitrile | Reflux | 92 | [8] |

| 2 | Allyl bromide | K₂CO₃ | Acetonitrile | Reflux | High | [8] |

| 3 | Benzyl bromide | NaH | DMF | Room Temp. | Good | [9] |

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF and acetonitrile are used to dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the nucleophile or the base.

-

Base: A base is required to deprotonate the nitrogen atom, increasing its nucleophilicity. The choice of base depends on the acidity of the N-H proton and the desired reaction rate. For less reactive alkyl halides, a stronger base like NaH may be necessary.

N-acylation with acyl chlorides or anhydrides introduces a carbonyl group onto the nitrogen atom, forming an imide. This transformation can be used to install protecting groups or to introduce further functionality.[7]

General Protocol for N-Acylation:

-

Dissolve morpholine-3,5-dione (1.0 equiv) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equiv) in an anhydrous aprotic solvent like DCM or THF.

-

Cool the solution to 0 °C and add the acyl chloride or anhydride (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl) to remove the excess base, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the N-acylated product, which can be further purified if necessary.

C-Alkylation: Building Stereocenters

The methylene protons alpha to the two carbonyl groups in morpholine-3,5-dione are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, most notably alkyl halides, to form C-C bonds. This reaction is particularly powerful for the synthesis of α-amino acid derivatives.

For the synthesis of chiral α-amino acids, stereocontrolled alkylation is essential. This can be achieved by using a chiral auxiliary attached to the nitrogen atom of the morpholine-3,5-dione scaffold. The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one stereoisomer.

Caption: Strategy for asymmetric C-alkylation of morpholine-3,5-dione.

This strategy has been successfully applied to related systems like morpholine-2,5-diones for the synthesis of a variety of natural and unnatural amino acids.[10]

Applications in Drug Discovery and Peptidomimetics

The morpholine-3,5-dione scaffold is a valuable precursor for the synthesis of peptidomimetics and other biologically active molecules.[4][11] The ability to introduce substituents at the nitrogen and α-carbon positions allows for the systematic exploration of structure-activity relationships (SAR).

-

α-Amino Acid Synthesis: As discussed, the C-alkylation of morpholine-3,5-dione provides a straightforward route to α-amino acid derivatives.[12] The rigid cyclic structure can offer better stereocontrol compared to acyclic templates.

-

Peptidomimetics: By incorporating functionalized morpholine-3,5-dione units into peptide sequences, researchers can create peptidomimetics with improved conformational stability and resistance to enzymatic degradation.[4][11]

-

Scaffold for Library Synthesis: The multiple points for diversification make morpholine-3,5-dione an excellent scaffold for the construction of small molecule libraries for high-throughput screening in drug discovery programs.[13]

Conclusion and Future Outlook

Morpholine-3,5-dione represents a powerful, yet perhaps underutilized, building block in the synthetic chemist's toolbox. Its straightforward synthesis and versatile reactivity provide a robust platform for the creation of diverse and complex molecular architectures. The ability to perform selective N- and C-functionalizations, including stereocontrolled reactions, opens up avenues for the efficient synthesis of valuable compounds such as non-natural amino acids and peptidomimetics.

As the demand for novel therapeutic agents continues to grow, the strategic use of privileged scaffolds like morpholine-3,5-dione will be paramount. Future research will likely focus on the development of new catalytic and asymmetric methodologies to further expand the synthetic utility of this versatile core. For researchers and professionals in drug development, a deep understanding of the chemistry of morpholine-3,5-dione will undoubtedly be a significant asset in the quest for the next generation of innovative medicines.

References

-

Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

-

Arylation of morpholine with various aryl halides catalyzed by MnCl2·4H2O. ResearchGate. [Link]

-

SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. CyberLeninka. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

-

Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. ResearchGate. [Link]

-

Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

-

A review on the methods of amide synthesis via acid chloride intermediate. Der Pharma Chemica. [Link]

-

Morpholine-3,5-Dione. Chem-Impex. [Link]

-

Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. PMC. [Link]

-

An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. [Link]

-

Morpholine-2,5-diones - Their Preparation and Exploitation. ResearchGate. [Link]

-

Novel synthesis of cis-3,5-disubstituted morpholine derivatives. PubMed. [Link]

-

Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]

-

Synthesis of morpholine-2,5-dione derivatives and polymerization reaction. ResearchGate. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

Mechanochemical Reactivity of a 1,2,4-triazoline-3,5-dione-Anthracene Diels-Alder Adduct. Wiley Online Library. [Link]

-

A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. ResearchGate. [Link]

-

Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. PMC. [Link]

-

New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study. PMC. [Link]

-

Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link]

-

Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC. [Link]

-

Synthesis, in vitro, and in silico studies of morpholine-based thiosemicarbazones as ectonucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors. ResearchGate. [Link]

-

Synthesis, in vitro, and in silico studies of morpholine-based thiosemicarbazones as ectonucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors. PubMed. [Link]

-

Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives via a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols. ResearchGate. [Link]

-

Ester synthesis by acylation. Organic Chemistry Portal. [Link]

-

Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. PMC. [Link]

-

converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. cyberleninka.ru [cyberleninka.ru]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the N-acylation of Morpholine-3,5-dione

Abstract

This document provides a detailed protocol and technical guide for the N-acylation of morpholine-3,5-dione, a critical transformation for synthesizing a diverse array of functionalized heterocyclic compounds for drug discovery and materials science. We delve into the underlying chemical principles, provide a robust, step-by-step experimental procedure, and offer expert insights into reaction optimization, monitoring, and product characterization. This guide is designed for researchers, medicinal chemists, and process development scientists seeking a reliable and well-validated methodology for constructing N-acyl morpholine-3,5-dione scaffolds.

Introduction: The Significance of the Morpholine-3,5-dione Scaffold

The morpholine-3,5-dione core is a valuable heterocyclic motif found in various biologically active molecules and serves as a versatile building block in synthetic organic chemistry. Its rigid structure and the presence of two carbonyl groups make it an interesting scaffold for designing novel therapeutic agents. The nitrogen atom of the imide functionality provides a key handle for chemical modification. N-acylation, the process of attaching an acyl group to this nitrogen, is a fundamental strategy to introduce molecular diversity and modulate the physicochemical and pharmacological properties of the parent scaffold. This allows for the systematic exploration of structure-activity relationships (SAR) in drug development programs.

**2. Mechanistic Rationale and

The Morpholine-3,5-dione Scaffold: A Versatile Heterocycle in Medicinal Chemistry

Introduction

The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its inherent physicochemical properties, including improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile, make it a desirable moiety for drug designers.[1][3] While much attention has been given to C-substituted and N-substituted morpholines, the morpholine-3,5-dione scaffold represents a more specialized, yet potentially valuable, building block for the development of novel therapeutics. This guide provides a detailed exploration of the synthesis, applications, and future potential of morpholine-3,5-dione in medicinal chemistry.